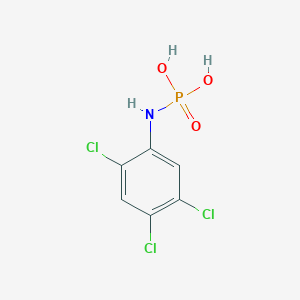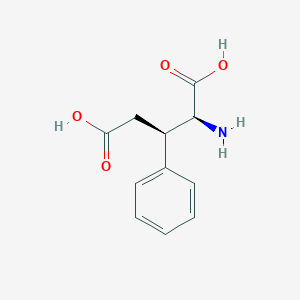![molecular formula C16H21NO3 B14173385 (1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid CAS No. 618414-22-5](/img/structure/B14173385.png)
(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid is an organic compound that features a cyclopentyl ring attached to an acetic acid moiety, with a 3-methylphenylamino group and an oxoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid typically involves multi-step organic reactions One common approach is to start with cyclopentanone, which undergoes a series of reactions including amination, acylation, and cyclization to introduce the 3-methylphenylamino and oxoethyl groups
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme catalysis.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the oxoethyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclohexyl)acetic acid: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopropyl)acetic acid: Similar structure but with a cyclopropyl ring.
(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclobutyl)acetic acid: Similar structure but with a cyclobutyl ring.
Uniqueness
The uniqueness of (1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid lies in its cyclopentyl ring, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs with different ring sizes.
Propriétés
Numéro CAS |
618414-22-5 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
2-[1-[2-(3-methylanilino)-2-oxoethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C16H21NO3/c1-12-5-4-6-13(9-12)17-14(18)10-16(11-15(19)20)7-2-3-8-16/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
OWYWMHXUQVRTGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CC2(CCCC2)CC(=O)O |
Solubilité |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


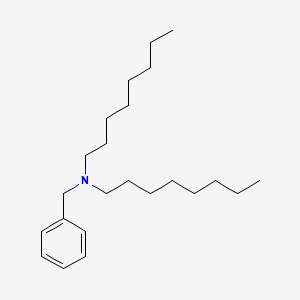
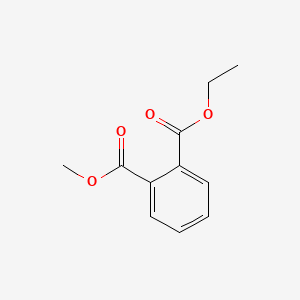
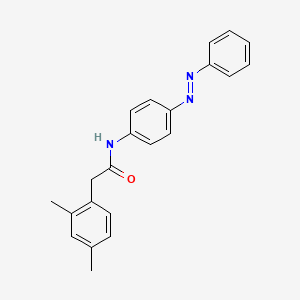
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
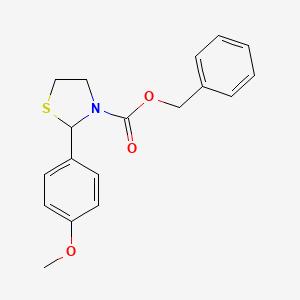
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
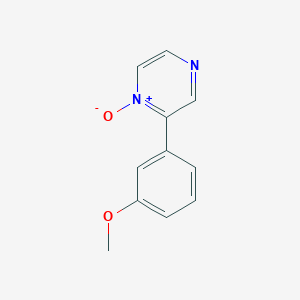
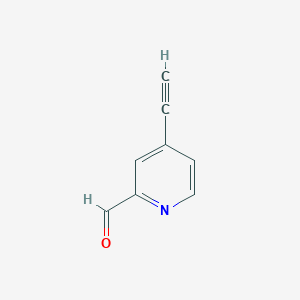
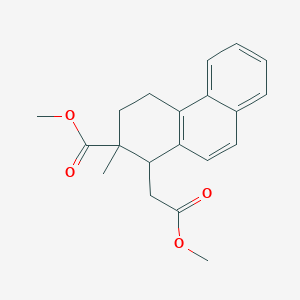
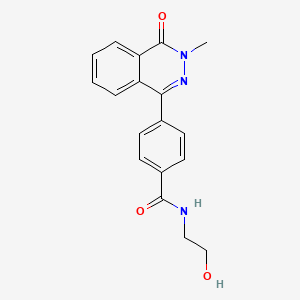
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)
